molecular formula C19H17ClN4OS3 B12012038 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B12012038
M. Wt: 449.0 g/mol
InChI Key: CDSAKCHWVBZNGV-UFFVCSGVSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.

Chemical Reactions Analysis

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C19H17ClN4OS3

Molecular Weight

449.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17ClN4OS3/c1-13-2-4-14(5-3-13)10-21-22-17(25)12-27-19-24-23-18(28-19)26-11-15-6-8-16(20)9-7-15/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+

InChI Key

CDSAKCHWVBZNGV-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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